Scaffold-Dependent Plasmepsin Inhibition: Pyrido[3,2-d] Outperforms Pyrido[2,3-d] Regioisomers
The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold demonstrates superior suitability for plasmepsin (Plm) inhibitor development compared to the pyrido[2,3-d]pyrimidin-4(3H)-one regioisomer. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed poor inhibitory potency against Plms I, II, and IV irrespective of the substituent at position 7, whereas pyrido[3,2-d]pyrimidin-4(3H)-ones were identified as a more appropriate scaffold for Plm inhibitor development [1].
| Evidence Dimension | Scaffold suitability for plasmepsin inhibition |
|---|---|
| Target Compound Data | Appropriate scaffold for Plm inhibitor development |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidin-4(3H)-one scaffold showing poor inhibitory potency against Plms I, II, and IV |
| Quantified Difference | Qualitative determination: pyrido[2,3-d] scaffold unsuitable; pyrido[3,2-d] scaffold suitable |
| Conditions | Enzymatic assay against Plasmodium falciparum plasmepsins I, II, and IV |
Why This Matters
For antimalarial drug discovery programs, selecting the pyrido[3,2-d] scaffold over the pyrido[2,3-d] scaffold directly impacts the probability of identifying active compounds, reducing wasted synthesis and screening effort.
- [1] Rasina D, et al. Synthesis of 2-Aminopyridopyrimidinones and Their Plasmepsin I, II, IV Inhibition Potency. Riga Technical University. View Source
